2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide
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Overview
Description
Compounds like "2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide" are part of a broader class of organic compounds known for their diverse pharmacological activities. The benzhydrylpiperazine and methoxybenzyl components suggest potential CNS activity or receptor affinity, given the structural motifs common in bioactive molecules.
Synthesis Analysis
The synthesis of structurally related compounds often involves multi-step organic reactions, starting from simple precursors to achieve the desired complexity. For example, the synthesis of benzhydrylpiperazine derivatives can involve coupling reactions, amide bond formation, and functional group transformations. One method might involve starting with a 4-substituted benzylpiperazine and introducing the methoxybenzyl and oxoacetamide functionalities through subsequent synthetic steps (Zhang et al., 2012).
Scientific Research Applications
Synthesis and Inotropic Evaluation
A series of compounds structurally related to 2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide were synthesized to search for potent positive inotropic agents. These compounds, including 2-(4-substitutedmethylpiperazin-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides, showed favorable activities in inotropic evaluations conducted on isolated rabbit heart preparations. One particular compound demonstrated significant inotropic effects with an increased stroke volume, suggesting potential applications in cardiac therapy (Liu et al., 2009).
Antimicrobial Studies
Research involving structurally similar compounds, such as 2-amino substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride, led to the synthesis of derivatives that underwent microbial studies. These compounds were screened for their antibacterial and antifungal activities, indicating a potential application in developing new antimicrobial agents (Patel & Agravat, 2007).
Dopamine Receptor Affinity
A study on a series of 1-aryl-4-alkylpiperazines, including compounds with structural similarities to 2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide, explored their binding affinity at dopamine D4 and D2 receptor subtypes. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound from the series, exhibited high affinity for the dopamine D4 receptor, suggesting the potential of these compounds in neurological research and drug development (Perrone et al., 1998).
Anticonvulsant Agents
New benztriazoles with modifications, including 2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide-like structures, were synthesized and evaluated for their anticonvulsant activity. Some compounds demonstrated potent activity in standard anticonvulsant tests, indicating the potential for development into new anticonvulsant medications (Liu et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the pathways involving the alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound exhibits an acceptable pharmacokinetic profile, as indicated by absorption, distribution, metabolism, and excretion (ADME) calculations . These properties impact the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. By acting as a ligand for these receptors, the compound can influence the contraction of smooth muscles in various parts of the body .
properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-33-24-15-9-8-14-23(24)20-28-26(31)27(32)30-18-16-29(17-19-30)25(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,25H,16-20H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFLADIIGXGKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide |
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